![molecular formula C15H18N2 B1608411 3-Azepan-2-yl-quinoline CAS No. 527673-83-2](/img/structure/B1608411.png)
3-Azepan-2-yl-quinoline
Overview
Description
“3-Azepan-2-yl-quinoline” is a heterocyclic compound with the molecular formula C15H18N2 . It has a molecular weight of 226.31700 . The compound is characterized by a quinoline structure, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been reported in the literature with various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with an azepane ring attached to it . The quinoline core is a bicyclic structure containing a benzene ring fused with a pyridine ring .
Chemical Reactions Analysis
Quinoline and its derivatives, including “this compound”, undergo various chemical reactions. For instance, they can undergo nucleophilic and electrophilic substitution reactions . In recent years, there has been a societal expectation for chemists to produce greener and more sustainable chemical processes. This has led to the development of green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.068g/cm3 and a boiling point of 386.5ºC at 760 mmHg . The flash point of the compound is 187.5ºC .
Scientific Research Applications
Anticancer Activities
Quinoline and its derivatives, including those similar to 3-Azepan-2-yl-quinoline, have been extensively studied for their anticancer properties. The quinoline scaffold is recognized for its ability to inhibit various cancer-related targets, such as tyrosine kinases, the proteasome, tubulin polymerization, and DNA repair mechanisms. This broad spectrum of biological activities stems from the synthetic versatility of quinoline, allowing for the generation of a wide range of structurally diverse derivatives. These compounds have been evaluated for their anticancer activities through both in vitro and in vivo studies, focusing on their mechanisms of action and structure-activity relationships (SAR) to refine cancer drug development (Solomon & Lee, 2011).
Antimicrobial and Antifungal Applications
Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal effects. These compounds have been found to possess anti-bacterial, antifungal, anthelmintic, and anti-inflammatory properties. Their versatility and efficacy against various pathogens highlight the potential of quinoline-based compounds for the development of new antimicrobial and antifungal agents. The article by Marella et al. emphasizes the diversity of the quinoline ring and its established protocols for synthesis, indicating a promising avenue for the discovery of new therapeutic agents (Marella et al., 2013).
Enantioselective Synthesis
The enantioselective synthesis of quinoline derivatives, including this compound analogs, has been achieved through iridium-catalyzed hydrogenation. This methodology offers an efficient route to optically active tetrahydroquinolines, demonstrating the potential of quinoline derivatives in asymmetric synthesis. The process has been applied to the synthesis of naturally occurring alkaloids, showcasing the significance of quinoline scaffolds in the synthesis of bioactive natural products (Wang et al., 2003).
Novel Syntheses and Ring Expansion Techniques
Research on activated quinolines and isoquinolines has revealed unexpected ring expansion capabilities, leading to the synthesis of novel benzoazepines. These findings underscore the chemical versatility of quinoline derivatives and open new pathways for synthesizing complex heterocyclic compounds. Such advancements in synthetic chemistry highlight the potential for developing new quinoline-based molecules with unique biological activities (Yadav et al., 2004).
Cytotoxic Activities Against Cancer Cell Lines
The synthesis of oxepine and azepine fused N-heterocyclic derivatives from quinolines has led to compounds with promising anti-proliferative properties against cervical and breast cancer cell lines. This one-pot reaction demonstrates the potential of quinoline derivatives in the development of new anticancer agents. The structure confirmation by single crystal X-ray analysis and the evaluation of cytotoxic activities underscore the relevance of quinoline derivatives in cancer research (Kumar et al., 2017).
Mechanism of Action
The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure and the biological target. For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
Quinoline and its derivatives, including “3-Azepan-2-yl-quinoline”, have received considerable attention due to their broad spectrum of bioactivity . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, future research may focus on the development of new quinoline derivatives with improved therapeutic effects .
properties
IUPAC Name |
3-(azepan-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXJLWLQQPJVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393041 | |
Record name | 3-Azepan-2-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
527673-83-2 | |
Record name | 3-Azepan-2-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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